2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide
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Overview
Description
2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3-methylphenylhydrazine, and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity and leading to the desired biological effect.
Pathways Involved: The interaction with molecular targets triggers a cascade of biochemical events, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its antiviral activity.
Properties
CAS No. |
910546-76-8 |
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Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[1-benzyl-5-(3-methylphenyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C24H22N2O/c1-17-6-5-9-19(12-17)20-10-11-23-22(13-20)21(14-24(25)27)16-26(23)15-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3,(H2,25,27) |
InChI Key |
ACDZNAKMZQTDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3CC(=O)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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